molecular formula C13H17N3O2 B1399365 3-(1-Acetylpiperazin-2-yl)benzamide CAS No. 1316221-75-6

3-(1-Acetylpiperazin-2-yl)benzamide

Cat. No. B1399365
CAS RN: 1316221-75-6
M. Wt: 247.29 g/mol
InChI Key: HRTRKTFHWAPPIU-UHFFFAOYSA-N
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Description

3-(1-Acetylpiperazin-2-yl)benzamide is a chemical compound with the molecular formula C13H17N3O2 . It belongs to the class of organic compounds known as benzanilides.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in databases like PubChem . It has a molecular weight of 247.29 g/mol.

Scientific Research Applications

HIV-1 Attachment Inhibition

3-(1-Acetylpiperazin-2-yl)benzamide derivatives have been studied for their potential in inhibiting HIV-1 attachment. Research by Meanwell et al. (2009) explored how structural variations of the benzamide moiety impact antiviral activity, particularly in interfering with the interaction between the HIV-1 gp120 and the host cell receptor CD4 (Meanwell et al., 2009).

Histone Deacetylase Inhibition

Zhou et al. (2008) described the synthesis and biological evaluation of a compound that selectively inhibits histone deacetylases (HDACs), which is crucial for blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Synthesis Involving Benzamide

Jiang and Yan (2016) reported the use of benzamide derivatives in the synthesis of complex compounds using a three-component reaction facilitated by indium chloride. This method could be applied to synthesize a variety of benzamide-based compounds, including those related to this compound (Jiang & Yan, 2016).

Inhibition of Nuclear ADP-Ribosyltransferase

Research by Jones et al. (1988) indicates that benzamides can both inhibit and stimulate the activity of nuclear ADP-ribosyltransferase, an enzyme involved in cellular functions related to DNA repair and cell death (Jones et al., 1988).

Treatment of Parkinson's Disease

Miller et al. (2010) explored the potential use of benzamide derivatives in treating Parkinson's disease and other movement disorders. They developed a series of compounds based on the benzamide scaffold that showed varying degrees of selectivity and potency against muscarinic acetylcholine receptor subtype 1 (M1) (Miller et al., 2010).

Cardiovascular Protection

A study by Emna et al. (2020) investigated a benzamide derivative for its protective effects against cardiac remodeling in myocardial infarction, showing its potential as an anticoagulant agent (Emna et al., 2020).

properties

IUPAC Name

3-(1-acetylpiperazin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-9(17)16-6-5-15-8-12(16)10-3-2-4-11(7-10)13(14)18/h2-4,7,12,15H,5-6,8H2,1H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTRKTFHWAPPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCNCC1C2=CC(=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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